molecular formula C13H19NS B5805197 4-(2,4-dimethylbenzyl)thiomorpholine

4-(2,4-dimethylbenzyl)thiomorpholine

Cat. No.: B5805197
M. Wt: 221.36 g/mol
InChI Key: VEAONGCKKWHLCF-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylbenzyl)thiomorpholine is a synthetic thiomorpholine derivative featuring a 2,4-dimethylbenzyl substituent on the nitrogen atom of the heterocyclic ring. Thiomorpholine itself is a six-membered ring containing both sulfur and nitrogen atoms, structurally analogous to morpholine but with sulfur replacing the oxygen atom . The incorporation of the 2,4-dimethylbenzyl group introduces steric bulk and lipophilicity, which can significantly influence the compound's solubility, reactivity, and interaction with biological systems. Research Applications and Value: While specific biological or chemical data for this exact compound is limited in public sources, thiomorpholine and its derivatives are subjects of ongoing investigation in various scientific fields. A key area of research involves their incorporation into advanced polymers. For instance, recent studies have explored thiomorpholine oxide-derived polymers for their dual pH and temperature (LCST) responsiveness , demonstrating high biocompatibility and potential for biomedical applications such as smart drug delivery systems . The specific substitution pattern on the thiomorpholine core allows researchers to fine-tune the hydrophilicity and stimulus-response behavior of resulting materials . As a building block, 4-(2,4-dimethylbenzyl)thiomorpholine offers researchers a versatile scaffold for medicinal chemistry, materials science, and as an intermediate in the synthesis of more complex molecular architectures. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and disposal information.

Properties

IUPAC Name

4-[(2,4-dimethylphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAONGCKKWHLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCSCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent Electronic Effect Lipophilicity (LogP)* Key Applications
4-(4-Nitrophenyl)thiomorpholine -NO₂ (electron-withdrawing) High reactivity Moderate (~2.5) Antimycobacterial precursors
4-(2,4-Dimethylbenzyl)thiomorpholine -CH₃ (electron-donating) Steric hindrance High (>3.0) Potential CNS agents (inferred)
4-(2-Bromobenzyl)thiomorpholine -Br (polarizable) Moderate High (~3.2) Enzyme inhibitors

*Estimated based on analogous structures.

2.2. Thiomorpholine vs. Morpholine Core

Replacing oxygen (morpholine) with sulfur (thiomorpholine) leads to:

  • Increased Lipophilicity : Sulfur’s larger atomic radius and lower electronegativity enhance membrane permeability, as seen in 4-(4-nitrophenyl)thiomorpholine’s use in kinase inhibitors .
  • Metabolic Susceptibility : Thiomorpholine’s sulfur is prone to oxidation, forming sulfoxides or sulfones (e.g., 4-(3-chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide in ), which can alter pharmacokinetics .
  • Conformational Differences : X-ray studies show thiomorpholine adopts a chair conformation with axial substituents, while morpholine derivatives exhibit equatorial preferences due to weaker hydrogen bonding .

Table 2: Core Heterocycle Comparison

Property Thiomorpholine Derivatives Morpholine Derivatives
LogP Higher (e.g., +0.5–1.0 vs. morpholine) Lower
Metabolic Stability Lower (S-oxidation) Higher (resistant to oxidation)
Hydrogen Bonding Weak C–H···S interactions Stronger C–H···O interactions

Q & A

Q. What are the optimized synthetic routes for 4-(2,4-dimethylbenzyl)thiomorpholine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 2,4-dimethylbenzyl halides and thiomorpholine. Key parameters include:

  • Base and solvent selection : Sodium hydroxide in dimethylformamide (DMF) is commonly used to deprotonate thiomorpholine, enhancing nucleophilicity . Polar aprotic solvents like acetonitrile or 1-butanol improve reaction rates .
  • Temperature control : Reactions often require heating (60–80°C) to overcome activation energy barriers .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to isolate the product .
    Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of benzyl halide to thiomorpholine) to minimize side products .

Q. How can researchers ensure reproducibility in the purification of 4-(2,4-dimethylbenzyl)thiomorpholine?

Reproducibility hinges on:

  • Chromatographic conditions : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) to resolve closely related impurities .
  • Crystallization : Recrystallize from ethanol/water mixtures to achieve high purity (>95%) .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 2.3–2.5 ppm for dimethylbenzyl protons) .

Q. What analytical techniques are critical for characterizing 4-(2,4-dimethylbenzyl)thiomorpholine?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm, thiomorpholine methylenes at δ 3.4–3.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~266.14 g/mol) .
  • IR spectroscopy : Key peaks include C-S stretches (680–720 cm⁻¹) and aromatic C-H bends (800–850 cm⁻¹) .

Advanced Research Questions

Q. How does oxidation of the thiomorpholine sulfur atom impact biological activity?

Oxidation to sulfoxide (1-oxide) or sulfone (1,1-dioxide) derivatives alters pharmacokinetics:

  • Sulfoxides : Enhanced solubility due to increased polarity but reduced membrane permeability. Use MCPBA (meta-chloroperoxybenzoic acid) for selective oxidation .
  • Sulfones : Improved metabolic stability but potential loss of target binding. Oxone® (KHSO₅) achieves full oxidation .
    Methodological Tip : Monitor oxidation via ¹H NMR (sulfoxide: δ 3.0–3.2 ppm; sulfone: δ 3.5–3.7 ppm) and assess activity against relevant biological targets (e.g., kinase inhibition assays) .

Q. How can researchers resolve contradictions in reported biological data for thiomorpholine derivatives?

Contradictions often arise from:

  • Structural analogs : Minor substituent changes (e.g., nitro vs. methyl groups) drastically alter activity. Perform SAR studies using a library of derivatives .
  • Assay variability : Standardize assays (e.g., IC₅₀ determinations) across cell lines (HEK293 vs. HeLa) and control for thiomorpholine’s redox activity .
    Case Study : Compare 4-(2,4-dimethylbenzyl)thiomorpholine with its 2,6-dimethyl analog to isolate steric/electronic effects .

Q. What strategies enable efficient structure-activity relationship (SAR) studies for 4-(2,4-dimethylbenzyl)thiomorpholine?

  • Substituent variation : Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (NO₂), or extended aromatic systems .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like cytochrome P450 enzymes .
  • Metabolic profiling : Incubate derivatives with liver microsomes to identify metabolic soft spots (e.g., sulfur oxidation) .

Experimental Design Considerations

Q. How should researchers design stability studies for 4-(2,4-dimethylbenzyl)thiomorpholine under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .
  • Oxidative stress : Expose to H₂O₂ (1–10 mM) to simulate in vivo oxidative environments .

Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?

  • Cancer models : Test antiproliferative activity in MCF-7 (breast) or A549 (lung) cells using MTT assays .
  • Neurological models : Assess blood-brain barrier penetration using MDCK-MDR1 monolayers .
  • Anti-inflammatory models : Measure TNF-α inhibition in LPS-stimulated macrophages .

Data Interpretation and Validation

Q. How can researchers validate unexpected reactivity in thiomorpholine derivatives?

  • Isolation of intermediates : Trap reactive species (e.g., sulfenic acids) with dimedone .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying conditions .
  • Cross-validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) .

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